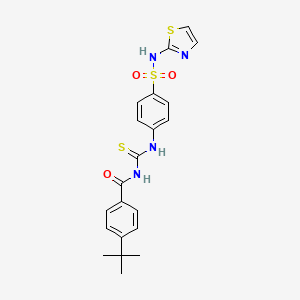

4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to 4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol, typically involves cyclization reactions and condensation with hydrazine hydrate. For instance, a related triazole compound was synthesized through a hydroxymethylation/cyclative N,O-acetalization process, highlighting the chemical feasibility and diversity in synthetic approaches for such molecules (Dilelio et al., 2019).

Molecular Structure Analysis

Triazole derivatives exhibit diverse molecular structures, often analyzed using techniques like X-ray diffraction and NMR spectroscopy. The molecular structure is crucial for understanding the compound's reactivity and interactions. For example, analysis of similar compounds has been conducted to understand intermolecular interactions and crystal structure (Panini et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of triazole derivatives, including 4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol, is characterized by their ability to undergo various reactions, such as aminomethylation, cyanoethylation, and Schiff base formation. These reactions are influenced by the triazole's nitrogen atoms and the functional groups attached to its structure (Hovsepyan et al., 2018).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting point, and crystal structure, play a significant role in their application and functionality. Such properties are often determined using spectroscopic methods and crystallography, providing insight into the compound's stability and suitability for various applications.

Chemical Properties Analysis

Triazole derivatives exhibit a wide range of chemical properties, including biological activity, fluorescence, and corrosion inhibition. The chemical properties are largely determined by the substituents on the triazole ring and the intermolecular interactions they participate in. For example, some triazole compounds have been studied for their corrosion inhibition efficiency and interaction with metal surfaces, highlighting their potential as corrosion inhibitors (Chauhan et al., 2019).

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of 1,2,4-triazole derivatives, including those related to the specific compound , have been extensively studied. For example, Bayrak et al. (2009) detailed the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide, emphasizing their antimicrobial activities. This research demonstrates the compound's relevance in developing antimicrobial agents, highlighting its structural and functional versatility Hacer Bayrak, A. Demirbaş, N. Demirbas, S. Karaoglu, European journal of medicinal chemistry, 2009.

Antimicrobial Activity

The antimicrobial properties of 1,2,4-triazole derivatives have been a significant focus. The synthesis process often leads to compounds with notable antimicrobial efficacy. The study by Bayrak et al. is a key reference here, indicating the potential of these compounds, including variations of the specific chemical , to serve as bases for developing new antimicrobial agents.

Molecular Interaction and Analysis

Research by Shukla et al. (2014) on the lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, including fluoro derivatives, through experimental and theoretical analysis, showcases the intricate molecular interactions these compounds can engage in. This study provides valuable insights into the structural aspects that contribute to the compound's functional properties R. Shukla, T. Mohan, B. Vishalakshi, D. Chopra, CrystEngComm, 2014.

Enzyme Inhibition

The inhibitory effects of triazole Schiff’s base derivatives on tyrosinase activity, explored by Feng Yu et al. (2015), indicate the compound's relevance in developing antityrosinase agents. This research underscores the potential therapeutic applications of 1,2,4-triazole derivatives in treatments targeting enzymatic activity Feng Yu, Yu-long Jia, Hui-Fang Wang, Jing Zheng, Yi Cui, Xin-Yu Fang, Lin-Min Zhang, Qing-Xi Chen, PLoS ONE, 2015.

properties

IUPAC Name |

4-amino-3-[(2-fluorophenoxy)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4OS/c10-6-3-1-2-4-7(6)15-5-8-12-13-9(16)14(8)11/h1-4H,5,11H2,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQLBLHUIVZNFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC2=NNC(=S)N2N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2483894.png)

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2483906.png)

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)

![Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid](/img/no-structure.png)

![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)

![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)